
1,10-Phénanthroline ; ruthénium(2+) ; dichlorure
Vue d'ensemble
Description
1,10-Phenanthroline; ruthenium(2+); dichloride is a complex compound that has been widely used in scientific research. It is a coordination compound that contains ruthenium, a transition metal, and 1,10-phenanthroline, a nitrogen-containing heterocyclic compound. This compound has been used in various fields of research, such as biochemistry, materials science, and analytical chemistry.
Applications De Recherche Scientifique
Détection et quantification luminescente de l'oxygène
Ce composé est utilisé comme une sonde luminescente pour la détection et la quantification des niveaux d'oxygène. La luminescence est éteinte par l'oxygène, ce qui signifie que l'intensité de la luminescence diminue à mesure que la concentration en oxygène augmente. Cette propriété en fait un excellent outil pour mesurer le flux d'oxygène dans les tissus biologiques, y compris la peau et les tumeurs cutanées .
Capteurs à fibres optiques
En raison de sa sensibilité à l'oxygène, 1,10-Phénanthroline ; ruthénium(2+) ; dichlorure est utilisé dans les capteurs à fibres optiques. Ces capteurs sont capables de détecter les niveaux d'oxygène dans divers environnements, ce qui les rend utiles dans des domaines allant du diagnostic médical à la surveillance environnementale .
Microbiologie pharmaceutique
En microbiologie pharmaceutique, ce composé est appliqué à l'aide de la technique de la respirométrie optique fluorescente (FOR) pour détecter les micro-organismes viables dans les produits pharmaceutiques. La méthode permet une détection et un comptage en temps réel des micro-organismes aérobies, ce qui réduit considérablement le temps nécessaire aux tests et permet une introduction plus rapide des processus correctifs en production .
Photocatalyse
Le composé sert de catalyseur dans les réactions photocatalytiques. La photocatalyse est un processus où l'énergie lumineuse est utilisée pour accélérer une réaction photochimique. Cette application est particulièrement pertinente dans le développement de nouveaux matériaux et produits chimiques .
Diodes électroluminescentes organiques (OLED)
Le complexe This compound est étudié pour son utilisation potentielle dans les OLED. Les OLED sont utilisées dans les technologies d'affichage et d'éclairage, et les propriétés luminescentes du composé pourraient contribuer à des OLED plus efficaces et plus durables .
Études d'intercalation de l'ADN
Ce composé a la capacité de s'intercaler dans l'ADN, ce qui signifie qu'il peut s'insérer entre les paires de bases de la double hélice d'ADN. Cette propriété est importante pour étudier les interactions des petites molécules avec l'ADN et peut avoir des implications dans le développement de nouveaux médicaments .
Mécanisme D'action
Target of Action
The primary target of 1,10-Phenanthroline; Ruthenium(2+); Dichloride is oxygen . This compound is a luminescent probe that is sensitive to the amount of oxygen in the sample .
Mode of Action
The compound interacts with its target, oxygen, through a process known as dynamic quenching . The fluorescence of the compound is quenched or reduced by molecular oxygen . This interaction results in changes in the fluorescence intensity of the compound, which depends on the metabolic rate of viable microorganisms .
Biochemical Pathways
The compound affects the biochemical pathways related to oxygen sensing and metabolism . The quenching of the compound’s fluorescence by oxygen can be used to measure oxygen flux through tissues .
Pharmacokinetics
Its bioavailability is likely influenced by its interaction with oxygen and its sensitivity to light .
Result of Action
The action of 1,10-Phenanthroline; Ruthenium(2+); Dichloride results in the detection and quantitation of oxygen . It can be used for real-time detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations . This significantly shortens the time required to obtain results and allows the introduction of repair processes in production .
Action Environment
The action, efficacy, and stability of 1,10-Phenanthroline; Ruthenium(2+); Dichloride are influenced by environmental factors such as the presence of oxygen and light . The compound should be stored under inert gas and should be protected from light .
Propriétés
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXWBVKIJZGXQL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl2N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22873-66-1 (Parent) | |
| Record name | Tris(1,10-phenanthroline)ruthenium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20946355 | |
| Record name | Ruthenium(2+) chloride--1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23570-43-6 | |
| Record name | Tris(1,10-phenanthroline)ruthenium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium(2+) chloride--1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(1,10-phenanthroline); dichlororuthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)
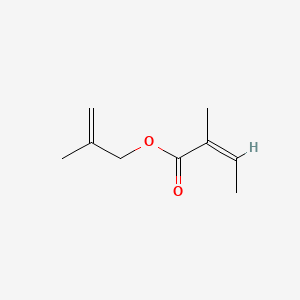

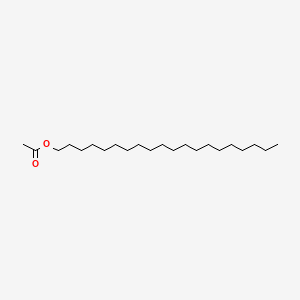

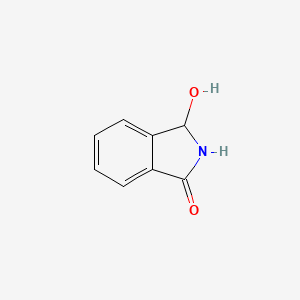
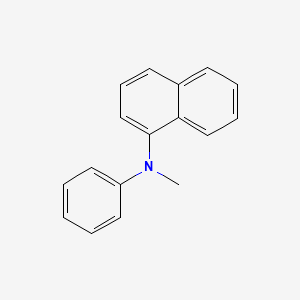
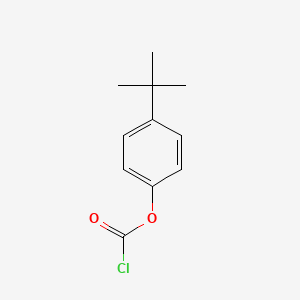
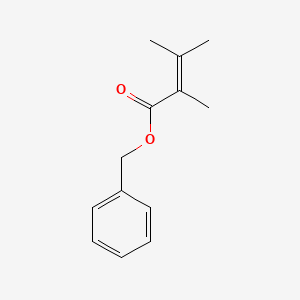

![2-(3-Hydroxypropyl)-6-[(3-hydroxypropyl)amino]-1h-benz[de]isoquinoline-1,3(2h)-dione](/img/structure/B1604786.png)
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)
